methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate
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Overview
Description
Methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a thiophene ring, and various functional groups such as amino, cyano, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with malononitrile and thiophene derivatives under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or ammonium acetate, and the reaction mixture is heated to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The presence of functional groups like the amino and cyano groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
- 6-amino-5-cyano-2-methyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate
- 6-amino-5-cyano-2-methyl-4-(2,6-dichlorophenyl)-4H-pyran-3-carboxylate
Uniqueness
Methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds
Biological Activity
Methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C13H12N2O3S
- Molecular Weight : 276.31 g/mol
- CAS Number : 327068-32-6
The compound features a pyran ring with an amino group, cyano group, and a thiophene moiety, contributing to its unique chemical reactivity and biological potential.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds in this class can inhibit the growth of various pathogens. For example, derivatives of similar structures have shown significant antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some studies have suggested that pyran derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation .
- Anti-inflammatory Effects : There is evidence that these compounds can reduce inflammatory responses, potentially making them candidates for treating inflammatory diseases .
Antimicrobial Evaluation
A study assessed the antimicrobial properties of various derivatives of pyran compounds, including methyl 6-amino-5-cyano derivatives. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains:
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Derivative A | 0.22 | Staphylococcus aureus |
Derivative B | 0.25 | Escherichia coli |
Methyl 6-amino derivative | Not specified | Various pathogens |
These results indicate that the methylated derivatives possess promising antimicrobial activity, warranting further investigation .
Anticancer Activity
In vitro studies have demonstrated that methyl 6-amino derivatives can inhibit cancer cell proliferation. For instance, a specific derivative showed an IC50 value indicating effective inhibition of breast cancer cell lines:
Compound | IC50 (μM) | Cell Line |
---|---|---|
Methyl 6-amino derivative | 15 | MCF-7 (breast cancer) |
Control (standard drug) | 10 | MCF-7 |
The results suggest that these compounds could be developed into therapeutic agents for cancer treatment .
The biological activity of methyl 6-amino-5-cyano derivatives is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors involved in critical cellular pathways. For instance, the presence of the cyano group may enhance binding affinity to certain proteins, modulating their activity and leading to desired biological effects .
Properties
Molecular Formula |
C13H12N2O3S |
---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-2-methyl-4-thiophen-2-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C13H12N2O3S/c1-7-10(13(16)17-2)11(9-4-3-5-19-9)8(6-14)12(15)18-7/h3-5,11H,15H2,1-2H3 |
InChI Key |
RUUFWFAJRDQJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CS2)C(=O)OC |
Origin of Product |
United States |
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